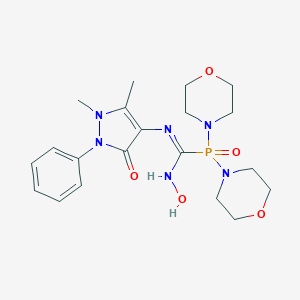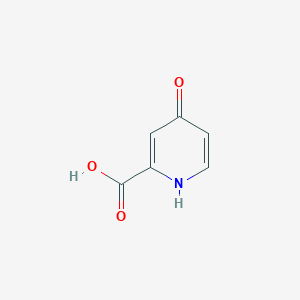
4-Hydroxypicolinic acid
Overview
Description
4-Hydroxypicolinic acid, also known as 4-oxo-1,4-dihydropyridine-2-carboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of picolinic acid, which is a mono-carboxylated derivative of pyridine. This compound is characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring, making it a hydroxylated derivative of picolinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypicolinic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 4-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation reactors where 4-hydroxypyridine is subjected to controlled oxidation. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of 4-pyridone-2-carboxylic acid.
Reduction: Formation of 4-hydroxypicolinic alcohol.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
4-Hydroxypicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential role in biological systems, including its interaction with metal ions and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-hydroxypicolinic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can modulate the activity of metal-dependent enzymes and proteins. Additionally, the compound can undergo proton-related reactions, forming zwitterionic species that can interact with various molecular targets in biological systems .
Comparison with Similar Compounds
Picolinic Acid: A mono-carboxylated derivative of pyridine with a carboxylic acid group at the second position.
3-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the third position.
5-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the fifth position.
Uniqueness of 4-Hydroxypicolinic Acid: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional isomerism influences its reactivity, chelation behavior, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLHBCSVDDTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352740 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22468-26-4 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Hydroxypicolinic acid interact with metal ions, and what are the implications of these interactions?
A1: this compound (4-HPA) acts as a bidentate ligand, readily forming stable chelates with various metal ions. [] This interaction involves the donation of electron pairs from both the oxygen of the hydroxyl group and the nitrogen atom in the pyridine ring to the metal center. [] The stability of these complexes is influenced by the nature of the metal ion and the presence of other ligands in the system. For instance, studies have shown that 4-HPA forms particularly stable complexes with cobalt (II) ions, exceeding the stability observed with similar ligands like picolinic acid N-oxide. [] This enhanced stability is attributed to the presence of the hydroxyl group in the 4-position of the pyridine ring. These metal complexes have potential applications in various fields, including catalysis and material science.
Q2: How does the structure of this compound contribute to its effectiveness in improving the performance of perovskite solar cells?
A2: 4-HPA's molecular structure is key to its beneficial effects on FAPbI3 perovskite solar cells. Density functional theory (DFT) calculations highlight 4-HPA's prominent electron delocalization properties, which facilitate charge transfer at the perovskite film interface. [] Furthermore, 4-HPA can form multiple bonding interactions with the perovskite layer: hydrogen bonds, Pb-O, and Pb-N dative bonds. [] This multifunctional binding effectively passivates the perovskite surface, reducing trap density and suppressing nonradiative recombination, ultimately leading to improved device performance. []
Q3: What is the impact of substituent groups on the chelation behavior of this compound and its derivatives?
A3: While specific research on the substituent effects of 4-HPA itself is limited within the provided abstracts, studies on closely related hydroxypicolinic acid compounds provide valuable insights. [] The presence and position of substituent groups on the pyridine ring can significantly influence the compound's proton-related phenomena and its ability to form chelates with metal ions. [] These effects likely stem from alterations in electron density distribution within the molecule, directly impacting its binding affinity and overall stability constants with metal ions. Further computational studies, particularly using DFT methods, can provide a deeper understanding of the specific impact of various substituents on 4-HPA's chelation behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
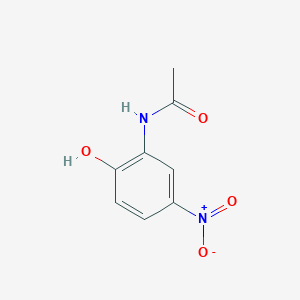
![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
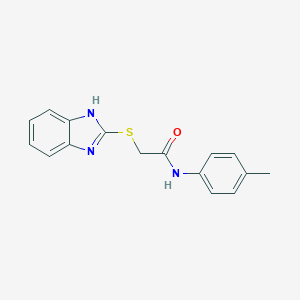
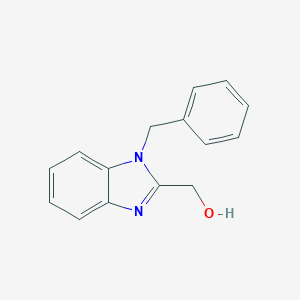

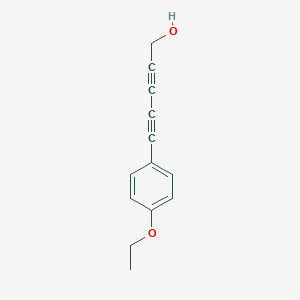
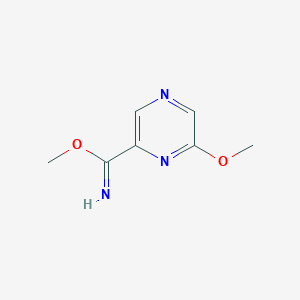
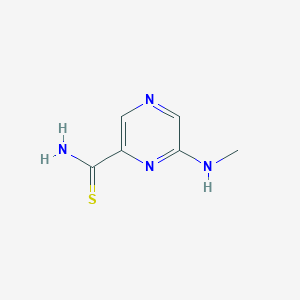
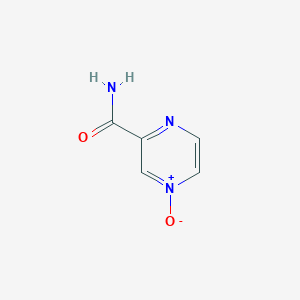
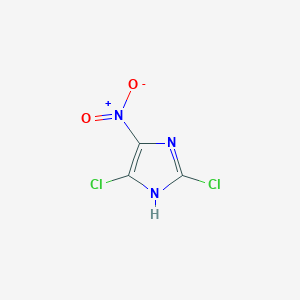
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
